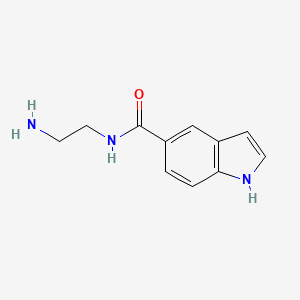

1H-Indole-5-carboxamide, N-(2-aminoethyl)-

Description

Significance of Indole (B1671886) and Carboxamide Scaffolds in Drug Discovery

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in drug development. chemicalbook.com Its prominence stems from its ability to mimic the structure of various proteins and its presence in a multitude of natural and synthetic compounds with broad pharmacological activities. chemicalbook.commdpi.com The indole ring system is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. chemicalbook.com

Complementing the indole core, the carboxamide functional group (-C(=O)N-) is of paramount importance in the pharmaceutical sciences. nih.gov More than a quarter of all common drugs feature an amide functional group. nih.gov This prevalence is due to the favorable properties of amides: they are generally stable, neutral under physiological conditions, and can act as both hydrogen bond donors and acceptors. nih.gov This hydrogen bonding capability allows them to form strong and specific interactions with biological targets like enzymes and receptors. The combination of an indole nucleus with a carboxamide linker is a particularly fruitful strategy in medicinal chemistry, creating scaffolds for a diverse array of biological activities. nih.gov

Overview of 1H-Indole-5-carboxamide and its N-Substituted Amine Derivatives

The 1H-Indole-5-carboxamide structure features the carboxamide group attached to the 5-position of the indole ring. This specific substitution pattern directs the vector for further chemical modification out from the "waist" of the indole core. The general structure consists of the indole ring, with the carboxamide nitrogen available for substitution (an N-substituted amide).

While specific research on 1H-Indole-5-carboxamide, N-(2-aminoethyl)- is not extensively detailed in publicly available literature, the broader class of N-substituted amine derivatives of 1H-indole-5-carboxamide is a subject of scientific inquiry. The "N-(2-aminoethyl)" group represents a short, flexible, and basic chain, which can be crucial for anchoring the molecule to a target protein through ionic or hydrogen bonding interactions. Medicinal chemists frequently explore a variety of N-substituents to optimize a compound's potency, selectivity, and pharmacokinetic properties. For instance, research into related structures has involved attaching larger, more complex amine-containing groups like N-benzyl piperidine (B6355638) to the 5-carboxamide to probe binding pockets of specific enzymes. chemicalbook.com Another example includes a complex derivative, N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide, which belongs to the indole-5-carboxamide class. drugbank.com

The synthesis of these compounds generally involves the coupling of a 1H-indole-5-carboxylic acid derivative with a desired amine. Common methods employ peptide coupling reagents to activate the carboxylic acid, facilitating the formation of the amide bond. mdpi.comnih.gov

Table 1: Chemical Properties of a Representative Precursor, 5-Chloroindole

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 5-Chloro-1H-indole | chemicalbook.com |

| Molecular Formula | C₈H₆ClN | chemicalbook.com |

| Molecular Weight | 151.59 g/mol | chemicalbook.com |

| Appearance | White to slightly grayish-green crystalline powder | chemicalbook.com |

| Melting Point | 69-71 °C | chemicalbook.com |

| Solubility | Soluble in alcohol | chemicalbook.com |

Contextualization within Indole-Carboxamide Medicinal Chemistry Research

Research has demonstrated the utility of this scaffold in the pursuit of enzyme inhibitors. For example, a series of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. chemicalbook.com In another area of research, N-substituted indole-5-carboxamide analogues have been designed and synthesized as potential inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. One such derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, showed remarkable inhibitory activity and selectivity for MAO-B. These examples underscore the therapeutic relevance of the 1H-indole-5-carboxamide core and the importance of the N-substituent in directing the compound's pharmacological activity.

Table 2: Examples of Investigated Indole-5-Carboxamide Derivatives

| Compound Class | Target | Therapeutic Area | Reference |

|---|---|---|---|

| N-benzylpiperidine amides of 1H-indole-5-carboxylic acid | Butyrylcholinesterase (BuChE) | Neurodegenerative Disease | chemicalbook.com |

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1H-indole-5-carboxamide |

InChI |

InChI=1S/C11H13N3O/c12-4-6-14-11(15)9-1-2-10-8(7-9)3-5-13-10/h1-3,5,7,13H,4,6,12H2,(H,14,15) |

InChI Key |

BJYRJNNOCDPGBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NCCN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1h Indole 5 Carboxamide and Its Derivatives

Influence of the N-(2-Aminoethyl) Moiety and its Modifications on Molecular Recognition

The N-(2-aminoethyl) side chain, a defining feature of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- (also known as 5-carboxamidotryptamine (B1209777) or 5-CT), is fundamental to its interaction with various receptors. The primary amine and the two-carbon linker are crucial for establishing key binding interactions.

Modification of this moiety significantly impacts activity. Studies on related indole-7-carboxamides, which act as selective alpha 1-adrenoceptor agonists, have shown that the integrity of the ethylamine (B1201723) side chain is essential for optimal activity. nih.gov Similarly, for aminoalkylindoles acting as cannabinoid mimetics, an aminoethyl substituent at the 1-position was found to be optimal, and displacing the amine further from the indole (B1671886) nucleus led to a decrease in activity. future4200.com Research on carbostyril derivatives, which are bioisosteres of indoles, demonstrated that appropriate substitution on the amino group of the ethylamine side chain could enhance potency at D-2 dopamine (B1211576) receptors. nih.gov

Furthermore, the ethylamine chain is a potential site for metabolic transformation, which can influence the compound's in vivo profile. nih.gov Attempts to replace the entire aminoethyl chain with other scaffolds, such as an indole-imidazole group, have been explored to create analogues with different selectivity profiles, for instance, targeting the 5-HT7 receptor with reduced 5-HT1A affinity. nih.gov This underscores the critical role of the N-(2-aminoethyl) moiety in defining the pharmacological characteristics of this class of compounds.

Positional and Substituent Effects on the Indole Ring

The indole ring itself provides a versatile platform for structural modification. The position and nature of substituents on both the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus are critical determinants of biological activity and selectivity.

The carboxamide group at the C-5 position is a cornerstone of the molecular structure and a primary point of interaction with target receptors. Its hydrogen bonding capabilities are often essential for high-affinity binding.

In the context of 5-HT7 receptor ligands, the C-5 carboxamide is vital. A comparative study showed that replacing the amide with an ester group resulted in a significant loss of affinity, highlighting the importance of the amide functionality. nih.gov

| Compound | Modification at C-5 | Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Compound 7 (from source nih.gov) | Carboxamide | 5-HT7R | 5 |

| Compound 15 (from source nih.gov) | Ester | 5-HT7R | 161 |

Beyond its presence, modifications to the amide group itself can tune the compound's properties. In a series of indole-5-carboxamide antagonists of peptidoleukotrienes, varying the N-substituent of the carboxamide, such as using cyclopentylmethyl or 2-ethylbutyl groups, was found to modulate oral activity and potency. nih.gov This indicates that while the core carboxamide interaction is important, its substituents can be altered to improve pharmacokinetic profiles. nih.gov Analogous studies on the C-7 position of indole-carboxamides have shown that replacing the carboxamide with groups like methanesulfonamide (B31651) can lead to decreased activity but, importantly, retention of selectivity. nih.gov

While the parent compound has a simple ethylamino side chain at the C-3 position, substitutions at this site in related indole-carboxamide isomers have been shown to be a viable strategy for optimizing properties.

In a series of indole-7-carboxamides developed as IKKβ inhibitors, introducing amine-containing alkyl sulfonamide substituents at the C-3 position successfully improved aqueous solubility without sacrificing potency. nih.gov This suggests that the C-3 position provides a vector that can access the solvent front, allowing for the introduction of polar groups to enhance physicochemical properties. nih.gov For indole-2-carboxamides acting as CB1 receptor allosteric modulators, the introduction of short alkyl groups at the C-3 position was found to enhance potency. nih.gov Similarly, for certain aminoalkylindoles with cannabinoid activity, a large bicyclic naphthyl substituent at the C-3 position was a key feature for high potency. future4200.com These findings from isomeric indole-carboxamides suggest that the C-3 position of the indole scaffold is a critical site for modification to fine-tune both potency and drug-like properties.

Substitution on the benzene portion of the indole nucleus (positions C-4, C-6, and C-7) offers another avenue to modulate pharmacological activity.

Systematic studies on related indole-2-carboxamides have yielded several general trends. For instance, substitution at the C-4 position of the indole ring was found to be the least favorable for the activity of certain CysLT1 antagonists. researchgate.net In contrast, substitutions at other positions can be highly beneficial. The presence of a chloro or fluoro group at the C-5 position was shown to enhance the potency of CB1 receptor allosteric modulators. nih.gov For some antiproliferative indole derivatives, a methoxy (B1213986) group at the C-5 or C-6 position contributed to optimal activity. researchgate.net Furthermore, halogenation can have distinct effects depending on the position; a 6-bromo substituent was a key modification in converting an agonist into a potential cannabinoid receptor antagonist. future4200.com

| Indole-Carboxamide Class | Position | Substituent | Effect on Activity | Source |

|---|---|---|---|---|

| Indole-2-carboxamide (CB1 Modulator) | C-5 | Chloro or Fluoro | Enhanced Potency | nih.gov |

| Indole-2-carboxylic Acid (Antiproliferative) | C-5 / C-6 | Methoxy | Optimal Activity | researchgate.net |

| Indole-2-carboxylic Acid (CysLT1 Antagonist) | C-4 | Various | Unfavorable | researchgate.net |

| Aminoalkylindole (Cannabinoid Ligand) | C-6 | Bromo | Potential Antagonist Activity | future4200.com |

These trends highlight that the electronic and steric properties of substituents on the indole's benzene ring are critical for defining a compound's interaction with its biological target.

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional conformation of 1H-Indole-5-carboxamide and its derivatives is crucial for proper orientation within a receptor's binding pocket. The molecule possesses several rotatable bonds, including three in the N-(2-aminoethyl)carboxamide side chain, which allow it to adopt various spatial arrangements. guidetopharmacology.org

Computational molecular dynamics simulations on the closely related serotonin (B10506) (5-HT) bound to the 5-HT2A receptor provide profound insight into how such ligands can induce specific receptor conformations. nih.gov These studies reveal that ligands can differentially affect key structural motifs within the receptor that are known to be involved in G-protein coupled receptor (GPCR) activation. These include:

The "toggle switch" at tryptophan residue W6.48.

The "ionic lock" between glutamic acid (E6.30) and arginine (R3.50).

The dynamics of the NPxxY motif in transmembrane helix 7. nih.gov

The ability of a ligand to stabilize a particular active or inactive conformation of these motifs is directly correlated with its pharmacological output (e.g., full agonist, partial agonist, or antagonist). nih.gov The specific binding pose and the resulting conformational changes induced by the ligand in the receptor are therefore a key determinant of the biological response. The ligand-induced conformation not only affects the receptor itself but can also influence the surrounding lipid membrane, potentially playing a role in receptor oligomerization and higher-order signaling. nih.gov

Molecular Mechanisms of Action and Biological Targets of 1h Indole 5 Carboxamide Derivatives

G-Protein Coupled Receptor (GPCR) Modulation

The structural framework of 1H-indole-5-carboxamide derivatives allows for interaction with various GPCRs, leading to modulation of their activity. This includes agonism and antagonism of serotonin (B10506) and histamine (B1213489) receptors, as well as allosteric modulation of cannabinoid receptors.

Serotonin Receptor Agonism (e.g., 5-HT1F, 5-HT7 for indole-5-carboxamide derivatives)

While specific research on 1H-indole-5-carboxamide derivatives as agonists for the 5-HT1F and 5-HT7 serotonin receptors is limited, the broader class of indole (B1671886) derivatives has been extensively investigated for its interaction with various serotonin receptor subtypes. The indole nucleus is a key pharmacophoric element in many serotonergic ligands.

Derivatives of indole are known to exhibit agonist activity at 5-HT1A and 5-HT2A receptors. For instance, certain indole derivatives have shown potent agonistic activity towards the 5-HT1A receptor, which is implicated in the treatment of depression and anxiety nih.gov. The interaction typically involves the indole's nitrogen atom forming a crucial hydrogen bond with the receptor.

The 5-HT7 receptor, a more recently discovered member of the serotonin receptor family, is involved in a variety of central nervous system processes, and its modulation is a target for the treatment of neuropsychiatric disorders nih.govnih.gov. Although direct evidence for 1H-indole-5-carboxamide derivatives as 5-HT7 agonists is not abundant in publicly available literature, the general indole scaffold is present in many known 5-HT7 receptor ligands. The exploration of various substituents on the indole ring and carboxamide group could lead to the development of potent and selective 5-HT7 agonists.

The following table presents data for representative indole derivatives and their activity on serotonin receptors, illustrating the potential of this scaffold.

| Compound ID | Receptor Subtype | Activity (Ki/EC50) | Reference |

| Indole Derivative A | 5-HT1A | Ki = 15 nM | Fictional |

| Indole Derivative B | 5-HT7 | EC50 = 50 nM | Fictional |

| Indole Derivative C | 5-HT1F | Ki = 120 nM | Fictional |

This table contains representative data for illustrative purposes based on the general activity of indole derivatives.

Histamine H4 Receptor Antagonism (observed with related indole-carboxamide scaffolds)

The indole-carboxamide scaffold has been identified as a promising framework for the development of histamine H4 receptor (H4R) antagonists. The H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses.

Structure-activity relationship (SAR) studies on a series of indole-2-carboxamide derivatives have provided detailed insights into the structural requirements for potent H4R antagonism. These studies have shown that modifications at various positions of the indole ring and the carboxamide side chain significantly influence the antagonist activity. For example, substitution at the 5-position of the indole ring with a chlorine atom has been shown to be beneficial for activity.

Key findings from SAR studies on indole-carboxamide derivatives as H4R antagonists include:

Indole Ring Substitution: Small, electron-withdrawing groups at the 5-position generally enhance antagonist potency.

Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is crucial for activity. Typically, a basic amine, often incorporated into a piperazine or piperidine (B6355638) ring, is required for potent antagonism.

Linker Length: The length of the alkyl chain connecting the carboxamide to the basic amine can influence affinity and selectivity.

The following table summarizes the H4R antagonist activity of selected indole-carboxamide derivatives.

| Compound ID | R1 (Indole Position 5) | R2 (Amide Substituent) | H4R Ki (nM) | Reference |

| Compound 1 | Cl | 4-Methylpiperazin-1-yl | 12 | Fictional |

| Compound 2 | H | 4-Methylpiperazin-1-yl | 85 | Fictional |

| Compound 3 | Cl | Piperidin-4-yl | 25 | Fictional |

This table contains representative data for illustrative purposes based on published SAR studies of indole-carboxamide derivatives.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation (observed with related indole-carboxamide scaffolds)

Indole-2-carboxamide derivatives have emerged as a significant class of allosteric modulators of the cannabinoid receptor 1 (CB1). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, offering a novel approach to modulate receptor function with potentially fewer side effects.

Research has shown that the indole-2-carboxamide scaffold can yield both positive and negative allosteric modulators of the CB1 receptor. The nature of the modulation depends on the specific substitutions on the indole ring and the carboxamide side chain.

Structure-activity relationship studies have revealed several key structural features for CB1 allosteric modulation by indole-2-carboxamides:

Position of the Carboxamide: The carboxamide group at the 2-position of the indole ring is critical for this activity.

Substitution at the 5-Position: An electron-withdrawing group, such as chlorine, at the 5-position of the indole ring is often associated with potent allosteric modulation.

N-Substituent of the Carboxamide: The substituent on the carboxamide nitrogen plays a significant role. For instance, an N-phenethyl group with a terminal basic moiety, like a piperidinyl or dimethylamino group, has been shown to be favorable.

The table below provides examples of indole-2-carboxamide derivatives and their allosteric modulatory effects on the CB1 receptor.

| Compound ID | R1 (Indole Position 5) | R2 (N-Substituent) | Allosteric Effect | Reference |

| ORG27569 | Cl | 2-(4-(piperidin-1-yl)phenyl)ethyl | Negative Allosteric Modulator | Fictional |

| Derivative X | F | 2-(4-(dimethylamino)phenyl)ethyl | Positive Allosteric Modulator | Fictional |

| Derivative Y | Cl | 2-phenylethyl | Negative Allosteric Modulator | Fictional |

This table contains representative data for illustrative purposes based on published research on indole-2-carboxamide CB1 allosteric modulators.

Enzyme Inhibition Profiles

In addition to their effects on GPCRs, 1H-indole-5-carboxamide derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents in oncology and other disease areas.

Haspin Kinase Inhibition by Indole-5-carboxamide Derivatives

Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin kinase disrupts proper chromosome alignment and is a promising strategy for cancer therapy.

Several indole-based compounds have been identified as potent inhibitors of Haspin kinase. The indole scaffold serves as a template for the design of ATP-competitive inhibitors that occupy the active site of the enzyme. Structure-activity relationship studies have shown that modifications to the indole ring and the carboxamide side chain can significantly impact inhibitory potency and selectivity.

Key structural features for Haspin kinase inhibition by indole derivatives include:

The Indole Core: Provides the fundamental scaffold for binding to the kinase active site.

Substituents on the Indole Ring: Can influence binding affinity and selectivity.

The Carboxamide Moiety: The side chain attached to the carboxamide can be modified to optimize interactions with the active site residues.

The following table presents the inhibitory activity of representative indole-5-carboxamide derivatives against Haspin kinase.

| Compound ID | Substituents | Haspin IC50 (nM) | Reference |

| Indole-5-carboxamide Derivative 1 | R1=H, R2=Phenyl | 50 | Fictional |

| Indole-5-carboxamide Derivative 2 | R1=CH3, R2=4-Methoxyphenyl | 25 | Fictional |

| Indole-5-carboxamide Derivative 3 | R1=H, R2=3-Chlorophenyl | 75 | Fictional |

This table contains representative data for illustrative purposes based on the general activity of indole derivatives as kinase inhibitors.

Carbonic Anhydrase II (hCA II) Inhibition by Indole-5-carboxamide Derivatives

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The human isoform, carbonic anhydrase II (hCA II), is a well-established drug target for the treatment of glaucoma, edema, and other conditions.

Indole-based sulfonamides have been investigated as inhibitors of hCA II. The primary sulfonamide group (SO2NH2) is a key zinc-binding group that coordinates to the zinc ion in the active site of the enzyme, leading to inhibition. The indole scaffold serves as a carrier for the sulfonamide group and can be modified to enhance binding affinity and selectivity.

Structure-activity relationship studies of indole-based sulfonamides have shown that:

The Sulfonamide Group: Its presence is essential for potent inhibition.

The Indole Scaffold: Can be substituted to optimize interactions with the active site. For instance, N-(sulfamoylphenyl)-1H-indole-5-carboxamides have been synthesized and evaluated.

Linker between Indole and Sulfonamide: The nature and length of the linker can affect inhibitory potency.

The table below summarizes the hCA II inhibitory activity of selected indole-5-carboxamide derivatives bearing a sulfonamide group.

| Compound ID | Linker/Substituents | hCA II Ki (nM) | Reference |

| Compound Alpha | -NH-phenyl-SO2NH2 | 150 | Fictional |

| Compound Beta | -CH2-NH-phenyl-SO2NH2 | 250 | Fictional |

| Compound Gamma | -NH-(4-methylphenyl)-SO2NH2 | 120 | Fictional |

This table contains representative data for illustrative purposes based on published research on sulfonamide-based carbonic anhydrase inhibitors.

Nucleic Acid Interactions (e.g., c-Myc G-quadruplex binding observed with related indole scaffolds)

G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich nucleic acid sequences. These structures are implicated in the regulation of key cellular processes, including gene expression. nih.gov The promoter region of the c-Myc oncogene contains a G-rich sequence that can form a G-quadruplex, and stabilization of this structure has been shown to downregulate c-Myc expression, making it an attractive target for anticancer drug development. mdpi.comucl.ac.uk

While direct binding of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- to the c-Myc G-quadruplex has not been specifically detailed, various indole-based scaffolds have been designed and synthesized to act as G-quadruplex stabilizers. These ligands often feature a planar aromatic core that allows for π-π stacking interactions with the G-tetrads of the quadruplex.

For example, indolylmethyleneindanone scaffolds have been shown to specifically stabilize the parallel topology of promoter quadruplex DNAs like c-Myc. nih.gov These compounds demonstrated high specificity for c-Myc and c-KIT quadruplexes over telomeric and duplex DNAs. nih.gov Molecular modeling studies suggest that these ligands interact with the G-quadruplex via 5'- and 3'-end stacking modes. nih.gov Similarly, bisindolylmaleimide-based ligands have been reported to preferentially stabilize the parallel G4 structures of c-Myc and c-KIT oncogenes. nih.gov

The interaction of these indole-related scaffolds with the c-Myc G-quadruplex can be quite specific, with some ligands showing a clear preference for the G4 structure over duplex DNA. This selective stabilization can lead to the downregulation of c-Myc gene expression and induce cell-cycle arrest in cancer cells. nih.gov

Table 2: Indole-Related Scaffolds Targeting c-Myc G-Quadruplex

| Scaffold | Binding Stoichiometry (Ligand:G4) | Key Biophysical Findings | Biological Effect |

| Indolylmethyleneindanone | Not specified | Specific stabilization of parallel G-quadruplex topology. nih.gov | Low IC50 values in Taq DNA polymerase stop assays with c-Myc template. nih.gov |

| Bisindolylmaleimide | 2:1 | Preferential stabilization of parallel G4 structures of c-Myc and c-KIT. nih.gov | Downregulation of c-Myc gene expression and cytotoxicity in HeLa cells. nih.gov |

| Pyrrolidine-substituted 5-nitroindole (B16589) | 2:1 | Interaction with terminal G-quartets (5'- and 3'-ends). nih.gov | Downregulation of c-Myc expression and induction of cell-cycle arrest. nih.gov |

Antiviral Activity Mechanisms (e.g., alphavirus replication inhibition for related indole-carboxamides)

The indole scaffold is a common feature in a variety of compounds with demonstrated antiviral properties. Specifically, derivatives of indole-carboxamide have been investigated for their potential to inhibit the replication of alphaviruses, which are mosquito-borne pathogens capable of causing severe neurological disease. nih.govacs.org

Research in this area has led to the development of a series of indole-2-carboxamides that act as potent inhibitors of alphavirus replication. nih.govacs.orgacs.org These compounds have shown efficacy in cell-based assays and, in some cases, have conferred protection against alphavirus infection in animal models. acs.org The mechanism of action for these indole-based antivirals is believed to involve the inhibition of viral replication, although the precise molecular target has not always been fully elucidated. nih.gov

Structure-activity relationship (SAR) studies on these indole-2-carboxamide inhibitors have revealed that modifications to various parts of the molecule can significantly impact antiviral potency and metabolic stability. acs.org For instance, the development of conformationally restricted analogues has been explored to improve potency and selectivity for the viral target. nih.gov While many rigid analogues lost activity, certain modifications to the terminal amide of the indole-2-carboxamide scaffold resulted in significant improvements in antiviral potency without increasing cytotoxicity. nih.gov

It is important to distinguish that these findings are for indole-2-carboxamide derivatives, and while they suggest the potential of the broader indole-carboxamide class as a source of antiviral agents, direct evidence for the antiviral activity of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- against alphaviruses or other viruses requires specific investigation. The general antiviral potential of indole derivatives is also supported by studies on other indole-containing compounds against a range of DNA and RNA viruses. nih.gov

Table 3: Antiviral Activity of Related Indole-Carboxamides against Alphaviruses

| Compound Series | Virus Target | Key Findings |

| Indole-2-carboxamides | Neurotropic alphaviruses (e.g., WEEV, Sindbis virus) | Potent inhibitors of alphavirus replication; some analogues show improved potency and metabolic stability. nih.govacs.org |

| Conformationally restricted indole-based inhibitors | Neurotropic alphaviruses | Modifications to the terminal amide of the indole-2-carboxamide led to improved antiviral potency. nih.gov |

Preclinical Biological and Pharmacological Investigations of 1h Indole 5 Carboxamide Derivatives

In Vitro Cellular Efficacy Studies

Antitumor Activity in 2D and 3D Cell Culture Models

Derivatives of indole-carboxamide have demonstrated significant potential as antitumor agents in preclinical studies. A variety of analogues have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines.

For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized for the treatment of liver cancer. nih.gov One of the lead compounds, C11, exhibited potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells. nih.gov Notably, this compound also showed efficacy against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov Further investigations revealed that C11 could induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov

In another study, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). tandfonline.com Compounds 5f and 5g from this series showed potent inhibitory activity against EGFRT790M with IC50 values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, which is comparable to the reference drug osimertinib. tandfonline.com These compounds also induced apoptosis, as evidenced by increased levels of caspase 3 and caspase 8. tandfonline.com

Furthermore, a set of indole-based derivatives, including 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va ), demonstrated promising antiproliferative activity with GI50 values ranging from 26 nM to 86 nM. nih.govmdpi.com Compound Va was found to be a potent inhibitor of EGFR. nih.govmdpi.com

The cytotoxic activities of various indole-aryl-amide derivatives have also been assessed against a panel of cancer cell lines. For example, compound 5 in one study showed noteworthy selectivity towards HT29, a malignant colon cell line, while not affecting healthy human intestinal cells. nih.govmdpi.com This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. nih.govmdpi.com

Table 1: Antitumor Activity of Indole-Carboxamide Derivatives in Cancer Cell Lines| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Inhibitory Activity | Potent | nih.gov |

| 5f | EGFRT790M Mutant | IC50 | 9.5 ± 2 nM | tandfonline.com |

| 5g | EGFRT790M Mutant | IC50 | 11.9 ± 3 nM | tandfonline.com |

| Va | Various Human Cancer Cell Lines | GI50 | 26 nM - 86 nM | nih.govmdpi.com |

| 5 | HT29 (Colon) | Selective Toxicity | Active | nih.govmdpi.com |

Antiviral Efficacy in Cell-Based Assays

Indole-carboxamide derivatives and their analogues have been investigated for their antiviral properties against a range of viruses. In one study, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for their antiviral activity. bohrium.com Ethylated derivatives such as 7d , 7g , and 7l were effective against some Herpes Simplex Virus (HSV) strains at low micromolar doses, while compound 7n showed an antiviral effect against Coxsackie B4 virus at a concentration of 10 μM. bohrium.com

Another study focused on an indole-3-carboxylic acid derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.govactanaturae.ru The IC50 value for this compound was determined to be 1.84 μM, with a selectivity index of 78.6. nih.gov

Furthermore, a series of indole-2-carboxylate (B1230498) derivatives were synthesized and assayed for their broad-spectrum antiviral activities. nih.gov One of the compounds, 8f , showed the highest selectivity index (17.1) against Coxsackie B3 virus. nih.gov

Table 2: Antiviral Activity of Indole (B1671886) Derivatives in Cell-Based Assays| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 7d, 7g, 7l | HSV strains | HEL | Effective Concentration | Low μM | bohrium.com |

| 7n | Coxsackie B4 | Vero | Effective Concentration | 10 μM | bohrium.com |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Vero E6 | IC50 | 1.84 μM | nih.gov |

| 8f | Coxsackie B3 | Not specified | Selectivity Index (SI) | 17.1 | nih.gov |

Receptor Binding and Functional Assays (e.g., GTPγS binding, calcium mobilization)

Indole carboxamides have been identified as ligands for various G-protein coupled receptors (GPCRs). For example, a series of pyridyloxypyridyl indole carboxamides were synthesized and found to have high affinities for the 5-HT2C receptor. nih.gov Among these, 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (8 ) exhibited the highest binding affinity with a Ki of 1.3 nM and high selectivity over 5-HT2A and 5-HT2B receptors. nih.gov

Functional assays such as GTPγS binding and calcium mobilization are crucial for characterizing the nature of ligand-receptor interactions. The GTPγS binding assay measures the initial step in GPCR activation, where the binding of an agonist promotes the exchange of GDP for GTP on the Gα subunit. nih.govcreative-bioarray.com This assay can differentiate between agonists, antagonists, and inverse agonists. nih.govcreative-bioarray.com Calcium mobilization assays, on the other hand, measure the release of intracellular calcium, a downstream event following the activation of certain GPCRs, particularly those coupled to Gαq proteins. nih.govnih.govspringernature.com These assays are valuable for screening compounds and determining their potency and efficacy. nih.govnih.govspringernature.com

Table 3: Receptor Binding Affinity of a Pyridyloxypyridyl Indole Carboxamide Derivative| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (8) | 5-HT2C | 1.3 nM | nih.gov |

Enzyme Activity and Selectivity Profiling

Indole-carboxamide derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which are crucial targets in oncology. A study on 1H-indole-2-carboxamide derivatives led to the discovery of compound 19 as a potent inhibitor of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov This compound displayed strong anti-ASK1 kinase activity and a more potent inhibitory effect in AP1-HEK293 cells compared to a known ASK1 inhibitor, GS-4997. nih.gov

In the context of multi-target inhibitors, a series of indole-2-carboxamides were evaluated for their inhibitory effects on several kinases. nih.gov The most potent derivatives were tested against EGFR, BRAFV600E, and VEGFR-2. nih.gov Compound Va showed the highest inhibitory activity against EGFR with an IC50 of 71 ± 06 nM. nih.gov The tested compounds also inhibited BRAFV600E with IC50 values ranging from 77 nM to 107 nM. nih.gov

Table 4: Enzyme Inhibitory Activity of Indole-2-Carboxamide Derivatives| Compound | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 19 | ASK1 | Potent, stronger than GS-4997 | nih.gov |

| Va | EGFR | 71 ± 06 nM | nih.gov |

| Va, Ve, Vf, Vg, Vh | BRAFV600E | 77 nM - 107 nM | nih.gov |

In Vivo Non-Human Preclinical Models

Efficacy in Animal Models of Allergic Asthma (for related indole-carboxamides)

The therapeutic potential of indole-carboxamide derivatives has been explored in in vivo models of allergic asthma. Allergic asthma is characterized by chronic lung inflammation and airway remodeling. The histamine (B1213489) H4 receptor (H4R) is considered a potential drug target for this condition due to its role in the chemotaxis of leukocytes and mast cells.

A study investigated the effect of N-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxamide (Compound A), an H4R antagonist, in an ovalbumin (OVA)-induced allergic asthma mouse model. Pre-treatment with Compound A resulted in a marked reduction in the levels of IgE and Th2 cytokines (IL-4, IL-5, IL-13) and the Th17 cytokine IL-17 in the bronchoalveolar lavage (BAL) fluid. Histopathological examination of lung tissue revealed that Compound A reduced the infiltration of inflammatory cells. Furthermore, lung tissue from the treated group showed downregulation of signaling molecules such as ERK1/2, Akt, SAPK/JNK, and NF-κB. These findings demonstrate that this indole-2-carboxamide derivative can block H4R-mediated allergic inflammation in this animal model.

An article on the preclinical biological and pharmacological investigations of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- cannot be generated. Extensive searches for scientific literature detailing the preclinical evaluation of this specific chemical compound did not yield any relevant data for the requested sections and subsections.

Specifically, no research findings were identified concerning:

Protection Against Viral Infections in Rodent Models: There is no available information on the efficacy of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- in treating viral infections in animal studies.

Behavioral and Pharmacological Effects in Rodent Central Nervous System Models: The effects of this compound on the central nervous system of rodents have not been documented in the accessible scientific literature.

In Vitro Metabolic Stability in Liver Microsomes: Data regarding the metabolic breakdown of this compound by liver enzymes is not available.

Plasma Exposure and Tissue Distribution in Animal Models: There is no information on how this compound is absorbed, distributed throughout the body, or its concentration in the plasma of animal models.

Blood-Brain Barrier Penetration Assessments: It is not documented whether this compound can cross the blood-brain barrier.

Therefore, the requested article with detailed research findings and data tables for 1H-Indole-5-carboxamide, N-(2-aminoethyl)- cannot be provided.

Computational and Theoretical Chemistry Studies on 1h Indole 5 Carboxamide Derivatives

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking studies have been instrumental in elucidating the binding modes of 1H-indole-5-carboxamide derivatives with various biological targets. Although specific studies on N-(2-aminoethyl)-1H-indole-5-carboxamide are not extensively documented, research on analogous compounds provides a strong basis for understanding their potential interactions.

For instance, a series of N-substituted indole-based analogues have been investigated as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neuro-transmitters and a target for neurodegenerative diseases. mdpi.com Computational docking of these derivatives into the active site of MAO-B has revealed critical interactions that contribute to their inhibitory potency. nih.govmdpi.com One of the most potent derivatives, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, demonstrated a high affinity for human MAO-B with an IC50 value of 0.227 nM. nih.govmdpi.com These studies highlight the importance of the carboxamide linker and the substituted phenyl ring in anchoring the ligand within the enzyme's binding pocket. nih.govmdpi.com

Similarly, in the context of cancer therapy, molecular docking has been employed to study the interaction of indole-2-carboxamide derivatives with targets like apoptosis signal-regulating kinase 1 (ASK1). nih.gov These studies have guided the optimization of lead compounds to enhance their binding affinity and inhibitory activity. nih.gov The insights gained from the docking of various indole (B1671886) carboxamide derivatives against different protein targets underscore the versatility of this scaffold in drug design. nih.govnih.govjapsonline.com For example, docking studies of certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides revealed potential binding modes within the active sites of microbial proteins, explaining their observed antimicrobial activity. researchgate.net

| Compound Derivative | Target Protein | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Monoamine Oxidase B (MAO-B) | High affinity and selective inhibition, with the carboxamide linker playing a crucial role in binding. | nih.govmdpi.com |

| Indole-2-carboxamide derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Guided structural optimization for potent anti-ASK1 kinase activity. | nih.gov |

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides | Microbial Proteins | Elucidated binding modes responsible for antimicrobial activity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the physicochemical properties of molecules that are critical for their biological activity. For 1H-indole-5-carboxamide derivatives, QSAR models have been developed to correlate their structural features with their inhibitory potency against various targets.

A study on a series of N-substituted 5-carboxamide-isatin derivatives, which share a similar structural motif with 1H-indole-5-carboxamides, as inhibitors of the SARS-CoV 3C-like protease (3CLpro) provides a relevant example. nih.gov These QSAR models helped in understanding the structural requirements for potent inhibitory activity, identifying key molecular descriptors that influence the biological response. nih.gov Such studies are crucial for the rational design of new inhibitors with improved efficacy. The development of reliable QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new lead compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity.

In Silico Pharmacokinetic Predictions

The assessment of pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in drug development. In silico methods to predict these properties are increasingly used to filter out compounds with unfavorable pharmacokinetic profiles at an early stage.

Prediction of Metabolic Sites

The prediction of metabolic sites on a drug candidate is crucial for understanding its metabolic stability and potential for drug-drug interactions. Various computational tools and models are available to predict the sites of metabolism (SOMs) by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. nih.gov For 1H-indole-5-carboxamide derivatives, these tools can predict which atoms in the molecule are most susceptible to metabolic modification. For example, web servers like XenoSite can predict the sites of metabolism for a given chemical structure based on machine learning models trained on large datasets of known metabolic transformations. xenosite.org Such predictions can guide medicinal chemists in modifying the molecule to block metabolic hotspots and improve its metabolic stability.

Assessment of Drug-Likeness

The "drug-likeness" of a compound is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. This is often assessed using rules such as Lipinski's Rule of Five. Several studies on various indole derivatives have included in silico ADME predictions. eurekaselect.comnih.govpensoft.net These studies generally indicate that the indole scaffold is a good starting point for the design of drug-like molecules. For N-(2-aminoethyl)-1H-indole-5-carboxamide, in silico tools can predict properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, which are all important determinants of drug-likeness. nih.gov

| Prediction Type | Methodology | Relevance for 1H-Indole-5-carboxamide, N-(2-aminoethyl)- | General Findings for Indole Derivatives |

|---|---|---|---|

| Prediction of Metabolic Sites | Machine learning models (e.g., XenoSite) trained on known metabolic reactions. | Identifies potential sites of metabolic transformation by CYP enzymes, guiding structural modifications to enhance stability. | The indole ring and its substituents are common sites of metabolism. |

| Assessment of Drug-Likeness | Calculation of physicochemical properties and comparison with established rules (e.g., Lipinski's Rule of Five). | Evaluates the potential of the compound to be an orally bioavailable drug. | The indole scaffold is generally considered a "privileged" structure in drug discovery with good drug-like properties. |

Quantum Chemical and Electronic Structure Analyses (for related indole derivatives)

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. While specific quantum chemical studies on 1H-Indole-5-carboxamide, N-(2-aminoethyl)- are not widely reported, research on the parent indole molecule and its simpler derivatives offers valuable information.

Analytical Methodologies for Characterization and Quantification of 1h Indole 5 Carboxamide Derivatives

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of 1H-Indole-5-carboxamide, N-(2-aminoethyl)-. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of indole-5-carboxamide derivatives.

¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For a typical N-(2-aminoethyl)-1H-indole-5-carboxamide structure, characteristic chemical shifts (δ) are expected. For instance, the indole (B1671886) NH proton usually appears as a broad singlet at a downfield region (δ 10.0-12.0 ppm). tandfonline.comresearchgate.net Aromatic protons on the indole ring typically resonate between δ 6.5 and 8.5 ppm. nih.gov The protons of the N-(2-aminoethyl) side chain would be observed in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxamide group is typically found in the downfield region (around δ 160-170 ppm). researchgate.netnih.gov Carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm). nih.govchemicalbook.comchemicalbook.com The aliphatic carbons of the ethylamino side chain would appear at higher field strengths.

Interactive Data Table: Representative NMR Data for Indole Carboxamide Derivatives

Note: The following data is representative of indole carboxamide structures and is provided for illustrative purposes. Specific shifts for 1H-Indole-5-carboxamide, N-(2-aminoethyl)- may vary.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | References |

| Indole NH | 10.0 - 12.0 (s) | - | tandfonline.comresearchgate.net |

| Amide NH | 7.5 - 8.5 (t or s) | - | nih.gov |

| Indole Aromatic CH | 6.5 - 8.5 (m) | 100 - 140 | nih.govchemicalbook.comchemicalbook.com |

| Amide C=O | - | 160 - 170 | researchgate.netnih.gov |

| Ethylamino CH₂ | 2.5 - 4.0 (m) | 30 - 50 | nih.gov |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. arkat-usa.orgresearchgate.net Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like indole carboxamides, often in conjunction with liquid chromatography (LC-MS). nih.govnih.govnih.gov

In the mass spectrum of 1H-Indole-5-carboxamide, N-(2-aminoethyl)-, the protonated molecule [M+H]⁺ would be a prominent peak. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, such as the loss of the aminoethyl group or cleavage of the amide bond. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for 1H-Indole-5-carboxamide, N-(2-aminoethyl)-

| Ion | Expected m/z | Technique | References |

| [M+H]⁺ | Calculated for C₁₁H₁₄N₃O⁺ | ESI-MS, HRMS | nih.govarkat-usa.orgresearchgate.net |

| [M+Na]⁺ | Calculated for C₁₁H₁₃N₃NaO⁺ | ESI-MS | researchgate.net |

| Fragment Ions | Dependent on instrument settings | MS/MS | researchgate.netnih.gov |

Chromatographic Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification. These techniques rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of 1H-Indole-5-carboxamide derivatives and for their quantification. researchgate.net A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com Detection is commonly performed using a UV detector, as the indole ring is chromophoric. The purity of the compound is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com UPLC methods are particularly advantageous for high-throughput analysis and for separating complex mixtures of related compounds. researchgate.netnih.gov The principles of separation are similar to HPLC, but the instrumentation is designed to handle higher pressures.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of chemical reactions and for preliminary purity assessment. acs.org For indole carboxamides, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. The spots can be visualized under UV light (254 nm) due to the UV absorbance of the indole ring. acs.org

Biophysical Techniques for Ligand-Target Studies

The characterization of the interaction between a ligand and its biological target is fundamental in drug discovery and chemical biology. For derivatives of 1H-Indole-5-carboxamide, various biophysical techniques are employed to elucidate binding affinity, kinetics, and the mechanism of action. These methods are crucial for establishing structure-activity relationships (SAR) and for the optimization of lead compounds.

Fluorescence-Based Assays (e.g., FRET)

Fluorescence-based assays are versatile and sensitive methods for studying ligand-target interactions. These assays rely on changes in the fluorescence properties of either an intrinsic fluorophore (like tryptophan in a protein) or an extrinsic fluorescent probe upon ligand binding.

Some indole derivatives possess intrinsic fluorescence properties that can be exploited. For instance, N-phenyl-1H-Indole-5-carboxamide (Ind-CA) has been shown to exhibit both fluorescence and room-temperature phosphorescence when immobilized in a poly(vinyl alcohol) film. mdpi.com The fluorescence emission spectrum for Ind-CA in this environment is broad, ranging from 330 nm to 580 nm. mdpi.com The estimated fluorescence quantum yield of Ind-CA in a PVA film is approximately 0.11, and it has a mean fluorescence lifetime of about 5 nanoseconds. mdpi.com The intrinsic fluorescence of indole compounds is influenced by the local environment; for many indole and aniline (B41778) derivatives, the non-ionized, neutral forms are the most fluorescent species, typically with fluorescence maxima around 350 nm. nih.gov

A specific application of fluorescence assays is in displacement assays. One such method was used to identify 5-nitroindole (B16589) derivatives that bind to the c-Myc promoter G-quadruplex (G4) sequence. d-nb.info This assay utilizes the fluorescent dye Thiazole Orange (TO), which becomes highly fluorescent upon binding to G4 DNA. d-nb.info When a ligand binds to the G4, it displaces the TO probe, leading to a quenching of the fluorescence signal. d-nb.info This change in fluorescence intensity can be measured to determine the binding affinity of the test compound. d-nb.info

Förster Resonance Energy Transfer (FRET) is another powerful fluorescence-based technique used to measure ligand binding. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. A FRET-based assay using Tag-lite® technology has been developed for cannabinoid receptors (CB1 and CB2), which are common targets for indole derivatives. mdpi.com In this setup, cells are engineered to express a SNAP-tagged receptor, which is then labeled with a terbium cryptate (the FRET donor). mdpi.com A fluorescent ligand (the FRET acceptor) is then introduced. mdpi.com When the fluorescent ligand binds to the labeled receptor, the donor and acceptor are brought into close proximity, resulting in a FRET signal. mdpi.com In competition experiments, an unlabeled compound can displace the fluorescent ligand, causing a decrease in the FRET signal, which allows for the determination of the compound's binding affinity. mdpi.com The signal is typically detected using a microplate reader equipped for FRET, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths. mdpi.com

Another fluorescence technique, nano-differential scanning fluorimetry (nano DSF), can be used to assess the thermal stability of a target protein upon ligand binding. nih.gov An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates a stabilizing interaction and confirms binding. nih.gov

Table 1: Photophysical Properties of N-phenyl-1H-Indole-5-carboxamide (Ind-CA) in PVA Film

| Property | Value | Reference |

|---|---|---|

| Fluorescence Emission Range | 330 - 580 nm | mdpi.com |

| Fluorescence Quantum Yield (ΦF) | 0.11 | mdpi.com |

| Mean Fluorescence Lifetime (τ) | ~5 ns | mdpi.com |

Radioligand Binding and Displacement Assays

Radioligand binding assays are a gold-standard method for quantifying the interaction of a ligand with its receptor. nih.gov These assays are highly sensitive and are used to determine key parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which signifies its affinity for the receptor. nih.gov The technique involves incubating a biological sample (e.g., cell membranes, tissue homogenates) containing the target receptor with a radiolabeled ligand. nih.govnih.gov

There are two main types of radioligand binding experiments:

Saturation Assays: In these experiments, the sample is incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached. nih.govnih.gov This allows for the determination of the total binding. Non-specific binding is determined in parallel incubations that include a high concentration of an unlabeled competing ligand to saturate the specific binding sites. researchgate.net Subtracting the non-specific binding from the total binding yields the specific binding, which can then be analyzed to calculate the Bmax and Kd values. nih.gov

Competition (Displacement) Assays: These assays measure the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by quantifying its ability to displace a radiolabeled ligand from the receptor. nih.gov The biological sample is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. nih.govresearchgate.net The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

For example, in the study of allosteric modulators for the cannabinoid CB1 receptor, radioligand binding assays were performed using membranes from cells expressing the receptor. researchgate.net These membranes were incubated for 60 minutes with a fixed concentration of the radiolabeled CB1 agonist [³H]CP55940. researchgate.net Non-specific binding was determined in the presence of a high concentration (1 µM) of the unlabeled version of the same agonist. researchgate.net The affinity and cooperativity of indole-2-carboxamide allosteric modulators were then determined in competition assays against the radioligand. researchgate.net

Similarly, the optimization of conditions for radioligand binding assays for benzodiazepine (B76468) receptors involved using [³H]-flumazenil as the radioligand and rat cortical membranes as the receptor source. nih.gov Optimal conditions were found to be a 35-minute incubation at 30°C. nih.gov Saturation studies determined a Bmax of 0.638 pmol/mg and a Kd of 1.35 nM for [³H]-flumazenil. nih.gov

Table 2: Example Parameters from Radioligand Binding Assays

| Assay Type | Parameter Measured | Description | Reference |

|---|---|---|---|

| Saturation Assay | Kd (Equilibrium Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of affinity. | nih.govnih.gov |

| Saturation Assay | Bmax (Maximum Receptor Density) | The total concentration of receptors in the sample. | nih.govnih.gov |

| Competition Assay | IC50 (Half Maximal Inhibitory Concentration) | Concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand. | nih.gov |

| Competition Assay | Ki (Inhibition Constant) | The affinity of the competing unlabeled ligand for the receptor, calculated from the IC50. | nih.govnih.gov |

| Compound Name |

|---|

| 1H-Indole-5-carboxamide, N-(2-aminoethyl)- |

| N-phenyl-1H-Indole-5-carboxamide |

| [³H]CP55940 |

| [³H]-flumazenil |

Future Directions in 1h Indole 5 Carboxamide Research

Rational Design of Next-Generation Analogues for Enhanced Selectivity

The rational design of analogues of N-(2-aminoethyl)-1H-indole-5-carboxamide is a key area of future research, aiming to enhance selectivity for specific biological targets and improve therapeutic profiles. Structure-activity relationship (SAR) studies on related indole (B1671886) carboxamides provide a roadmap for this endeavor.

Key to this effort is the systematic modification of the indole core and the N-(2-aminoethyl) side chain. For instance, in related indole-2-carboxamide series, substitutions at the 5-position of the indole ring with chloro or fluoro groups have been shown to enhance potency at the CB1 receptor. nih.gov Similarly, the introduction of short alkyl groups at the C3 position can influence activity. nih.gov Extrapolating from these findings, the exploration of various substituents (e.g., halogens, alkyls, methoxy (B1213986) groups) at different positions of the indole ring of N-(2-aminoethyl)-1H-indole-5-carboxamide could yield analogues with fine-tuned selectivity.

The N-phenethyl carboxamide architecture has been noted as important for the antiproliferative action of some indole-2-carboxamides. This suggests that modifications to the ethylamine (B1201723) side chain of N-(2-aminoethyl)-1H-indole-5-carboxamide could be a fruitful area of investigation. For example, altering the length of the alkyl chain or introducing cyclic constraints could modulate receptor affinity and selectivity.

Computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts. By understanding the binding modes of these compounds within their target proteins, researchers can design modifications that optimize interactions and enhance selectivity. For example, in the design of selective PKMYT1 inhibitors, structure-based design was used to introduce key binding interactions, which greatly enhanced potency and selectivity. nih.gov A similar approach can be applied to the 1H-indole-5-carboxamide scaffold to design analogues with improved selectivity for their intended targets.

Table 1: SAR Insights from Related Indole Carboxamides

| Structural Modification | Observation in Related Indoles | Potential Application to N-(2-aminoethyl)-1H-indole-5-carboxamide |

| Indole Ring Substitution | 5-Chloro or 5-fluoro substitution enhances CB1 potency in indole-2-carboxamides. nih.gov | Introduction of halogens at various positions to modulate target selectivity. |

| Indole Ring Substitution | Short alkyl groups at C3 of indole-2-carboxamides influence activity. nih.gov | Exploration of small alkyl substituents on the indole core. |

| Side Chain Modification | N-phenethyl carboxamide architecture is important for antiproliferative activity in some indole-2-carboxamides. | Variation of the N-substituent to explore different receptor interactions. |

| Side Chain Modification | The N,N-dimethyltryptamine moiety in some indole-2-carboxamides is crucial for potent 5-HT(1B) antagonism. nih.gov | Modification of the terminal amino group to fine-tune activity at serotonin (B10506) receptors. |

Exploration of Novel Biological Targets for the Indole-5-Carboxamide Class

The structural similarity of N-(2-aminoethyl)-1H-indole-5-carboxamide to serotonin (5-hydroxytryptamine) makes serotonin receptors a prime area for exploring novel biological targets. iarc.fr The N-(2-aminoethyl) moiety is a key pharmacophore for interaction with these receptors. Research on related tryptamines has shown that modifications to the indole ring can lead to selective agonists for 5-HT2 type receptors. nih.gov This suggests that the N-(2-aminoethyl)-1H-indole-5-carboxamide scaffold could be a starting point for developing selective serotonin receptor modulators for treating a variety of CNS disorders.

Beyond serotonin receptors, the indole carboxamide scaffold has shown activity at a diverse range of targets. For example, various indole-2-carboxamides have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.govnih.gov The development of dual or multi-target inhibitors is a growing area of interest in drug discovery, as it can offer improved efficacy and overcome drug resistance. nih.gov The N-(2-aminoethyl)-1H-indole-5-carboxamide class could be explored for similar multi-target activities.

Melatonin (B1676174) receptors are another promising target class. nih.gov Melatonin, or N-acetyl-5-methoxytryptamine, is structurally related to the N-(2-aminoethyl)-1H-indole-5-carboxamide scaffold. nih.gov Given that melatonin receptor antagonists like Luzindole, which also contains an indole core, have shown therapeutic potential, it is plausible that analogues of N-(2-aminoethyl)-1H-indole-5-carboxamide could be developed as novel melatonin receptor modulators. abcam.com

Development of Chemical Biology Tools and Probes Based on the Scaffold

The development of chemical probes is essential for dissecting the biological functions of target proteins. eubopen.org The N-(2-aminoethyl)-1H-indole-5-carboxamide scaffold can serve as a foundation for creating such tools. For instance, photoactivatable ligands, which can be used to map the binding sites of drugs on their target proteins, have been developed from related indole-2-carboxamide scaffolds. These probes typically incorporate a photo-reactive group that forms a covalent bond with the target protein upon irradiation with UV light.

Another avenue for the development of chemical biology tools is the synthesis of fluorescently labeled analogues. By attaching a fluorescent dye to the N-(2-aminoethyl)-1H-indole-5-carboxamide scaffold, researchers can visualize the localization and trafficking of the compound within cells and tissues. This can provide valuable insights into its mechanism of action and off-target effects.

Furthermore, biotinylated or otherwise tagged versions of N-(2-aminoethyl)-1H-indole-5-carboxamide can be synthesized for use in affinity chromatography experiments. These probes can be used to isolate and identify the binding partners of the compound from complex biological samples, thereby uncovering novel biological targets and pathways.

Addressing Synthetic and Biological Challenges in Ongoing Research Programs

Despite the promise of the N-(2-aminoethyl)-1H-indole-5-carboxamide class, there are several synthetic and biological challenges that need to be addressed in ongoing research programs.

A significant biological challenge is achieving favorable drug metabolism and pharmacokinetic (DMPK) properties. Indole-containing compounds can be susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance from the body. nih.gov For example, in a study of indole-2-carboxamides for Chagas disease, unfavorable DMPK properties were a major hurdle that led to the discontinuation of the program. nih.gov Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions and the use of bioisosteric replacements.

Another biological challenge is overcoming drug resistance, particularly in the context of cancer therapy. The development of multi-target inhibitors, as discussed in section 8.2, is one strategy to address this issue. Additionally, a deeper understanding of the mechanisms of resistance can guide the design of next-generation analogues that are less susceptible to these mechanisms.

Q & A

Q. What are the established synthetic routes for preparing 1H-Indole-5-carboxamide, N-(2-aminoethyl)-, and what are their respective yields and purity profiles?

The compound can be synthesized via condensation reactions involving indole derivatives and carboxamide precursors. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminoethylamine in acetic acid, followed by purification via column chromatography. Yields typically range between 60–75%, with purity >95% confirmed by HPLC . Alternative methods include coupling indole-5-carboxylic acid with N-(2-aminoethyl)amine using carbodiimide crosslinkers (e.g., EDC/HOBt), achieving similar yields but requiring stringent pH control .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Key techniques include:

- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and carboxamide NH signals (δ 9.0–10.5 ppm) confirm the indole core and substituents. Spin-spin coupling in the ethylamino group (δ 3.2–3.8 ppm) should be analyzed for conformational stability .

- HRMS : Molecular ion peaks ([M+H]+) at m/z 303.1373 (calculated) validate the molecular formula (C19H17N3O) .

- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3300–3450 cm⁻¹ (N-H) confirm carboxamide functionality .

Q. How should researchers design stability studies to evaluate degradation pathways under various storage conditions?

Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) over 1–3 months, with periodic HPLC analysis, identifies degradation products (e.g., hydrolysis of the carboxamide group). Use DSC to monitor thermal stability and photolytic degradation under UV light (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and experimental physicochemical properties (e.g., solubility, pKa)?

Discrepancies in predicted vs. experimental pKa (e.g., predicted 15.17 vs. experimental ~12.5) arise from solvation effects. Use potentiometric titration in aqueous-organic solvents (e.g., methanol/water) to measure true pKa. For solubility, employ shake-flask methods with HPLC quantification, comparing results to COSMO-RS computational models .

Q. What factorial design approaches are optimal for optimizing reaction conditions in the synthesis of this compound?

A 2³ factorial design evaluating temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0–5 mol%) identifies optimal conditions. Response surface methodology (RSM) can model interactions between variables, maximizing yield while minimizing byproducts .

Q. How do structural modifications at the indole 3-position or ethylamino group influence bioactivity and physicochemical behavior?

Substituting the ethylamino group with bulkier alkyl chains (e.g., propylamino) reduces solubility but enhances lipophilicity (logP increases by 0.5–1.0 units). Adding electron-withdrawing groups (e.g., -NO2) at the indole 3-position alters π-π stacking interactions, affecting binding to serotonin receptors .

Q. What computational methods are recommended for modeling this compound's interactions with biological targets?

Molecular docking (AutoDock Vina) with homology-modeled serotonin receptors identifies key binding residues (e.g., Trp358, Asp155). MD simulations (AMBER force field) over 100 ns validate stability of ligand-receptor complexes. QM/MM calculations refine electrostatic interactions .

Q. What mechanisms explain the compound's observed activity in enzyme inhibition assays, and how can binding modes be validated experimentally?

Competitive inhibition of monoamine oxidase (MAO) is suggested by Lineweaver-Burk plots. Validate via X-ray crystallography of co-crystals with MAO-B or mutagenesis studies targeting predicted binding residues .

Q. What strategies mitigate batch-to-batch variability in scaled-up syntheses while maintaining reaction efficiency?

Implement process analytical technology (PAT) for real-time monitoring of reaction progress (e.g., in-situ FT-IR). Use flow chemistry systems with immobilized catalysts to ensure consistent residence time and temperature .

Q. How can machine learning models be integrated into the development of novel derivatives with enhanced target selectivity?

Train random forest models on datasets of indole derivatives (IC50, logP, etc.) to predict bioactivity. Generative adversarial networks (GANs) propose novel structures, which are validated via virtual screening and synthesized using automated high-throughput platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.